6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound. It is characterized by a pyrrolo[2,3-c]pyridine core structure with a benzyl group attached at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to yield N-propargylenaminones, which undergo intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to form the desired pyrrolo[2,3-c]pyridine structure .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules with potential therapeutic properties, such as kinase inhibitors and antimicrobial agents.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biological Studies: It is used in studying the interactions of heterocyclic compounds with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound can modulate their activity, leading to potential therapeutic effects such as anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocyclic compound with a similar core structure but different biological activities.
Pyrrolo[3,4-c]pyridine: Shares a similar pyridine ring but differs in the position of the nitrogen atoms, leading to distinct pharmacological properties.
Uniqueness
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the presence of a benzyl group at the 6th position.
Properties
Molecular Formula |
C14H16N2 |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
6-benzyl-1,4,5,7-tetrahydropyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H16N2/c1-2-4-12(5-3-1)10-16-9-7-13-6-8-15-14(13)11-16/h1-6,8,15H,7,9-11H2 |
InChI Key |
AGDAAJUFIODTEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CN2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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